molecular formula C13H15N3O2 B14545810 1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 62220-99-9

1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14545810
CAS No.: 62220-99-9
M. Wt: 245.28 g/mol
InChI Key: ONLAJBFORBMKOD-UHFFFAOYSA-N
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Description

1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of diethylamine with a phenyl-substituted nitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazine oxides, while substitution reactions could produce a range of functionalized triazines.

Scientific Research Applications

1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Diethyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione might include other triazine derivatives, such as:

    1,3,5-Triazine-2,4,6-triamine: (Melamine)

  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 1,3-Diethyl-5-methyl-1,3,5-triazine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties

Properties

CAS No.

62220-99-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1,3-diethyl-6-phenyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-3-15-11(10-8-6-5-7-9-10)14-12(17)16(4-2)13(15)18/h5-9H,3-4H2,1-2H3

InChI Key

ONLAJBFORBMKOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=O)N(C1=O)CC)C2=CC=CC=C2

Origin of Product

United States

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